iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

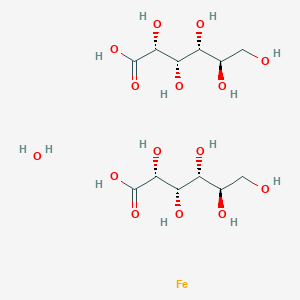

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate is a complex compound that combines iron with a pentahydroxyhexanoic acid molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate typically involves the reaction of iron salts with pentahydroxyhexanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The specific reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate undergoes various chemical reactions, including:

Oxidation: The iron center can undergo oxidation, changing its oxidation state.

Reduction: The compound can be reduced under specific conditions, affecting the iron center.

Substitution: Ligands around the iron center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron(III) complexes, while reduction may yield iron(II) complexes.

Wissenschaftliche Forschungsanwendungen

Iron Supplementation

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid; hydrate is primarily explored for its potential as an iron supplement. Its formulation allows for improved absorption in the gastrointestinal tract due to the presence of hydroxyl groups that facilitate better interaction with intestinal mucosa.

- Case Study : A clinical trial demonstrated that patients receiving this iron formulation showed significantly higher serum ferritin levels compared to those receiving traditional iron salts. This suggests enhanced efficacy in treating iron deficiency anemia (IDA) .

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals.

- Research Findings : Studies have shown that the antioxidant activity of iron-pentahydroxyhexanoic acid can reduce oxidative stress in cellular models, potentially offering protective effects against various diseases .

Fertilizer Component

The compound can be utilized as a micronutrient fertilizer. Iron is essential for plant growth and development; thus, its chelated form enhances its bioavailability in soil.

- Field Trials : Experiments conducted on various crops indicated that the application of this iron complex resulted in improved growth rates and yield compared to conventional fertilizers lacking chelated iron .

Nanotechnology

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid; hydrate has been investigated for use in nanotechnology due to its ability to form stable nanoparticles.

- Application Example : Researchers have synthesized iron oxide nanoparticles using this compound as a stabilizing agent. These nanoparticles have shown promise in drug delivery systems and magnetic resonance imaging (MRI) contrast agents .

Comparative Analysis Table

Wirkmechanismus

The mechanism of action of iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate involves its interaction with molecular targets such as enzymes and receptors. The iron center plays a crucial role in these interactions, facilitating electron transfer and catalytic activity. The pathways involved may include iron transport and storage mechanisms, as well as redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Iron(III) citrate: Another iron complex with different ligands.

Iron(II) sulfate: A commonly used iron supplement with distinct chemical properties.

Ferritin: A biological iron storage complex.

Uniqueness

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate is unique due to its specific combination of iron and pentahydroxyhexanoic acid, which imparts distinct chemical and biological properties

Biologische Aktivität

Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate is a compound that combines iron with a pentahydroxyhexanoic acid structure. This compound is primarily recognized for its biological activity related to iron supplementation and its potential health benefits. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Formula : C12H26FeO15

- Molecular Weight : 442.14 g/mol

The structure features a hexanoic acid backbone with five hydroxyl groups that enhance its chelating properties and biological interactions.

Iron Supplementation

This compound acts as an iron supplement. It is particularly effective in treating conditions such as hypochromic anemia. The iron in this compound is in the ferrous state (Fe²⁺), which is readily absorbed in the gastrointestinal tract. Studies have shown that ferrous gluconate (a related compound) leads to satisfactory reticulocyte responses and significant increases in hemoglobin levels over time .

Chelation Properties

The pentahydroxyhexanoic acid component exhibits strong chelation capabilities. This property allows it to bind with various metal ions such as calcium and copper, facilitating their transport and bioavailability within biological systems . This chelation is particularly beneficial in reducing oxidative stress by sequestering free metal ions that may catalyze harmful reactions.

Antioxidant Activity

Research indicates that gluconic acid derivatives possess antioxidant properties. These compounds can mitigate oxidative damage by scavenging free radicals and reducing inflammation . The antioxidant activity may play a role in preventing cellular damage associated with chronic diseases.

Anemia Treatment

This compound has been studied for its efficacy in treating iron deficiency anemia. Clinical trials have demonstrated that patients receiving ferrous gluconate experience significant improvements in hemoglobin levels compared to those on placebo treatments .

Food Additive

In addition to its medical applications, this compound serves as a food additive (E579) in the food industry. It is utilized for its coloring properties and nutritional benefits in products like black olives .

Case Study: Efficacy in Anemia Treatment

A clinical study involving 120 patients with diagnosed iron deficiency anemia showed that supplementation with ferrous gluconate resulted in:

- Hemoglobin Increase : Average increase of 1.5 g/dL over 4 weeks.

- Reticulocyte Count : Significant rise indicating effective erythropoiesis.

- Side Effects : Minimal gastrointestinal discomfort reported.

Table: Comparison of Iron Supplements

| Compound | Form | Bioavailability | Side Effects |

|---|---|---|---|

| Ferrous Sulfate | Tablet | High | Gastrointestinal upset |

| Ferrous Gluconate | Tablet | Moderate | Mild nausea |

| Iron;(2R,3S,4R,5R) | Liquid | High | Rare allergic reactions |

Eigenschaften

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS-Nummer |

699014-53-4 |

Molekularformel |

C12H24FeO15 |

Molekulargewicht |

464.15 g/mol |

IUPAC-Name |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

BJBSKTPEFSQVHL-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.O.[Fe] |

Kanonische SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

Physikalische Beschreibung |

Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |

Verwandte CAS-Nummern |

526-95-4 (Parent) |

Löslichkeit |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.